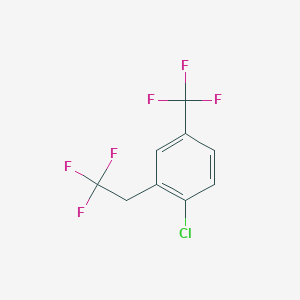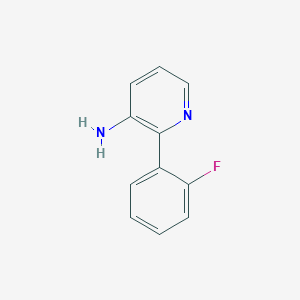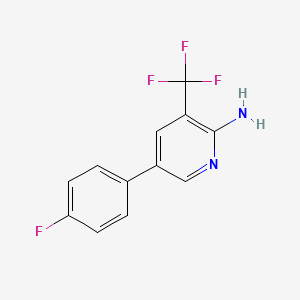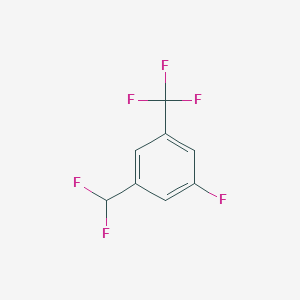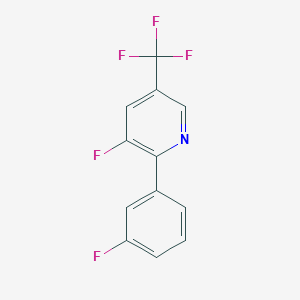
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine, also known as FPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to act as a competitive inhibitor of kinases by binding to their ATP-binding sites. This results in the inhibition of kinase activity, which in turn leads to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects:
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been shown to exhibit potent inhibitory activity against several kinases, which makes it a promising candidate for the development of anti-cancer drugs. However, its effects on other biochemical and physiological processes are not well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is its potent inhibitory activity against several kinases, which makes it a valuable tool for studying kinase signaling pathways. However, its limitations include its low solubility in aqueous solutions, which makes it difficult to use in biological assays.
Future Directions
There are several future directions for research on 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine. One area of interest is the development of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine-based anti-cancer drugs, which could potentially target specific kinases involved in cancer cell proliferation. Another area of interest is the development of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine-based herbicides, which could provide a more sustainable and environmentally friendly alternative to traditional herbicides. Additionally, the use of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine as a building block for the synthesis of functional materials could lead to the development of new materials with unique properties and applications.
Conclusion:
In conclusion, 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against several kinases makes it a promising candidate for the development of anti-cancer drugs and herbicides, as well as a valuable tool for studying kinase signaling pathways. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in material science.
Scientific Research Applications
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been found to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and SRC. This makes it a promising candidate for the development of anti-cancer drugs. In agrochemicals, 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been shown to have herbicidal activity against several weed species, making it a potential candidate for the development of herbicides. In material science, 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks.
properties
IUPAC Name |
3-fluoro-2-pyridin-4-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-9-5-8(11(13,14)15)6-17-10(9)7-1-3-16-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFRZHXRNZILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=C(C=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




